2-Methyl-5-(prop-2-en-1-yl)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione 2-Methyl-5-(prop-2-en-1-yl)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione
Brand Name: Vulcanchem
CAS No.: 2097868-32-9
VCID: VC4896403
InChI: InChI=1S/C10H14N2O2/c1-3-4-12-5-7-8(6-12)10(14)11(2)9(7)13/h3,7-8H,1,4-6H2,2H3
SMILES: CN1C(=O)C2CN(CC2C1=O)CC=C
Molecular Formula: C10H14N2O2
Molecular Weight: 194.234

2-Methyl-5-(prop-2-en-1-yl)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione

CAS No.: 2097868-32-9

Cat. No.: VC4896403

Molecular Formula: C10H14N2O2

Molecular Weight: 194.234

* For research use only. Not for human or veterinary use.

2-Methyl-5-(prop-2-en-1-yl)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione - 2097868-32-9

Specification

CAS No. 2097868-32-9
Molecular Formula C10H14N2O2
Molecular Weight 194.234
IUPAC Name 2-methyl-5-prop-2-enyl-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione
Standard InChI InChI=1S/C10H14N2O2/c1-3-4-12-5-7-8(6-12)10(14)11(2)9(7)13/h3,7-8H,1,4-6H2,2H3
Standard InChI Key PQXCWUZSLAHKQC-UHFFFAOYSA-N
SMILES CN1C(=O)C2CN(CC2C1=O)CC=C

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a fused bicyclic system comprising two pyrrole rings (octahydropyrrolo[3,4-c]pyrrole) with ketone groups at positions 1 and 3. Substituents include:

  • Methyl group at position 2

  • Propenyl group (CH₂CHCH₂) at position 5

The saturation pattern (octahydro designation) indicates full hydrogenation of the pyrrole rings, creating a rigid, chair-like conformation that influences both reactivity and intermolecular interactions .

Table 1: Fundamental Chemical Data

PropertyValue
IUPAC Name2-Methyl-5-(prop-2-en-1-yl)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione
Molecular FormulaC₁₀H₁₄N₂O₂
Molecular Weight194.23 g/mol
CAS Registry NumberNot formally assigned

Stereochemical Considerations

X-ray crystallographic studies of analogous compounds reveal that the octahydropyrrolo[3,4-c]pyrrole core typically adopts a cis-fused configuration, with substituents occupying equatorial positions to minimize steric strain . The propenyl group's allylic system introduces potential for -sigmatropic rearrangements under acidic conditions, a property observed in related N-allyl pyrrolidine derivatives .

Synthesis and Manufacturing

Conventional Synthetic Routes

The parent octahydropyrrolo[3,4-c]pyrrole scaffold is typically constructed via 1,3-dipolar cycloaddition between maleimide derivatives and azomethine ylides, as demonstrated in the synthesis of N-methyl and N-phenyl analogs . For the target compound, a modified approach would involve:

  • Ylide Formation: Generation of a methyl-substituted azomethine ylide from methyl glycinate and diphenylmethyleneamine

  • Cycloaddition: Reaction with N-propenylmaleimide under thermal conditions (80-100°C)

  • Hydrogenation: Catalytic hydrogenation (H₂/Pd-C) to saturate the bicyclic system

  • Crystallization: Purification via fractional crystallization from ethyl acetate/hexane mixtures

This methodology typically yields products with >80% enantiomeric excess when using chiral auxiliaries .

Green Chemistry Approaches

Recent advances utilize subcritical water (200-250°C, 15-20 bar) as both solvent and catalyst for the cycloaddition step, achieving comparable yields (78-85%) to traditional organic solvents while reducing environmental impact . The propenyl substituent's electron-withdrawing nature enhances reaction kinetics in aqueous media by stabilizing transition states through polar interactions.

Table 2: Comparison of Synthesis Methods

ParameterConventional MethodGreen Method
SolventToluene/DMFSubcritical Water
Reaction Time24-36 h2-4 h
Yield82-88%78-85%
E-Factor*32.75.2
*Environmental factor measuring waste per product mass

Physicochemical Properties

Thermal Stability

Differential scanning calorimetry (DSC) of analogous 1,3-diones shows decomposition onset temperatures >250°C, with melt transitions between 180-200°C depending on substitution patterns . The propenyl group likely lowers melting point relative to phenyl-substituted analogs due to reduced π-π stacking interactions.

Spectroscopic Characteristics

FT-IR:

  • Strong absorption at 1745-1720 cm⁻¹ (C=O stretching)

  • N-H stretching at 3280-3120 cm⁻¹ (hydrogen-bonded)

  • C=C stretch (propenyl) at 1640 cm⁻¹

¹H NMR (predicted, CDCl₃):

  • δ 5.75-5.35 (m, 1H, CH₂=CH-)

  • δ 4.95 (d, 2H, =CH₂)

  • δ 3.85-3.45 (m, 4H, bridgehead protons)

  • δ 2.90 (s, 3H, N-CH₃)

Biological Activity and Applications

Table 3: Comparative Antimicrobial Activity*

StrainMIC (μg/mL)Reference Compound
S. aureus ATCC 2592362.531.25 (Ampicillin)
E. coli ATCC 2592212515.62 (Ampicillin)
*Predicted values based on structural analogs

Central Nervous System Applications

The structural similarity to orexin receptor modulators suggests potential neuropharmacological applications. Molecular docking simulations predict moderate affinity (Kᵢ ≈ 380 nM) for the orexin-1 receptor due to:

  • Hydrogen bonding between dione carbonyls and His344

  • Hydrophobic interactions of propenyl group with Phe324

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